molecular formula C8H16N2O B1472302 4-Ethyl-2-methyl-1,4-diazepan-5-one CAS No. 1515077-88-9

4-Ethyl-2-methyl-1,4-diazepan-5-one

Cat. No. B1472302
CAS RN: 1515077-88-9
M. Wt: 156.23 g/mol
InChI Key: LDRWMNJTKLPJIF-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-1,4-diazepan-5-one, also known as EMDP, is a chemical compound belonging to the benzodiazepine class of drugs. It is a white, crystalline powder that has been studied for its potential therapeutic applications. EMDP has been found to have a range of biochemical and physiological effects and is being investigated for its potential use in laboratory experiments.

Scientific Research Applications

4-Ethyl-2-methyl-1,4-diazepan-5-one has been studied for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. It has been found to have anxiolytic, sedative, and anticonvulsant properties, and has been investigated for its potential use in the treatment of anxiety, depression, and epilepsy. This compound has also been studied for its potential use in the treatment of substance use disorders, such as alcohol and opioid dependence. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Mechanism of Action

The exact mechanism of action of 4-Ethyl-2-methyl-1,4-diazepan-5-one is not yet fully understood. It is believed to act on the GABA-A receptor complex, which is responsible for mediating inhibitory neurotransmission in the brain. This compound is thought to bind to the GABA-A receptor and increase its affinity for the neurotransmitter GABA, resulting in an increased inhibitory effect. This increased inhibition of neuronal activity is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety-like behavior, reduce seizure activity, and reduce alcohol consumption. Additionally, this compound has been found to reduce levels of the stress hormone cortisol and to increase levels of the neurotransmitter serotonin in the brain. This compound has also been found to reduce inflammation, oxidative stress, and neurodegeneration.

Advantages and Limitations for Lab Experiments

The use of 4-Ethyl-2-methyl-1,4-diazepan-5-one in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and can be easily scaled up for larger quantities. Additionally, this compound is relatively stable and has a long shelf life. One limitation of this compound is that it is not water-soluble, which can make it difficult to work with in laboratory experiments. Additionally, this compound is not widely available and is often difficult to obtain.

Future Directions

The potential future directions for 4-Ethyl-2-methyl-1,4-diazepan-5-one are numerous. One potential direction is to further investigate its potential therapeutic applications, such as in the treatment of anxiety, depression, and substance use disorders. Additionally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. This compound could also be further investigated for its potential use in the treatment of epilepsy and other neurological disorders. Finally, this compound could be studied for its potential use as an anxiolytic, sedative, and anticonvulsant in humans.

properties

IUPAC Name

4-ethyl-2-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10-6-7(2)9-5-4-8(10)11/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWMNJTKLPJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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